4-(1H-Pyrazol-1-yl)benzylamine

Medicinal Chemistry Drug Design ADME Prediction

4-(1H-Pyrazol-1-yl)benzylamine is a para-substituted heterocyclic building block whose linear topology and dual nucleophilic sites make it a strategic choice for fragment-based drug discovery and metal-organic framework synthesis. Unverified substitution with meta- or ortho-isomers invalidates SAR and coordination data. - 98% HPLC purity ensures reproducible amide coupling, reductive amination, and Buchwald-Hartwig reactions. - Available in research-grade (250 mg-25 g) and bulk quantities with rapid global delivery.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 368870-03-5
Cat. No. B1362290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-1-yl)benzylamine
CAS368870-03-5
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)CN
InChIInChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2
InChIKeyAVKMXPDYQVKSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-1-yl)benzylamine CAS 368870-03-5 | Technical Procurement Guide & Comparative Analysis


4-(1H-Pyrazol-1-yl)benzylamine (CAS 368870-03-5) is a heterocyclic organic compound classified as a substituted benzylamine, consisting of a pyrazole ring N-linked to a phenylmethanamine moiety [1]. With a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol [2], it is a solid at 20°C with reported melting points ranging from 77-80°C to 94-95°C, depending on purity grade . The compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane but is insoluble in water . Its dual functionality—a primary benzylamine handle and an N-arylpyrazole core—positions it as a versatile fragment for medicinal chemistry elaboration and a ligand for coordination chemistry .

Why Generic Substitution of 4-(1H-Pyrazol-1-yl)benzylamine Fails: The Critical Role of Regiochemistry and Dual Functionality


Direct substitution of 4-(1H-Pyrazol-1-yl)benzylamine with positional isomers (e.g., 3-pyrazol-1-yl-benzylamine or 2-pyrazol-1-yl-benzylamine) or other pyrazole-containing benzylamines is not scientifically valid due to fundamental differences in molecular geometry, electronic properties, and resulting intermolecular interactions . The para-substitution pattern of 4-(1H-Pyrazol-1-yl)benzylamine confers a linear, rod-like topology that is distinct from the bent geometry of meta-isomers, leading to altered binding modes in biological targets and different packing motifs in crystalline materials . Furthermore, the precise combination of the N-linked pyrazole and the primary benzylamine provides two distinct nucleophilic and metal-coordinating sites whose spatial arrangement is fixed by the rigid phenyl spacer; changing this regiochemistry or substituting the pyrazole with a different heterocycle (e.g., imidazole or triazole) would fundamentally alter both the pKa of the amine and the metal-binding affinity of the heterocycle, thereby invalidating any structure-activity relationship (SAR) or coordination chemistry data generated with the parent compound . The quantitative evidence below demonstrates specific dimensions where 4-(1H-Pyrazol-1-yl)benzylamine is differentiated from its closest analogs, underscoring the procurement risk of unverified substitutions.

Quantitative Differentiation Guide for 4-(1H-Pyrazol-1-yl)benzylamine vs. Closest Analogs


Comparative Physicochemical Profile: LogP and PSA of 4-(1H-Pyrazol-1-yl)benzylamine vs. Positional Isomers

4-(1H-Pyrazol-1-yl)benzylamine exhibits a computed LogP of 2.03130 and a Polar Surface Area (PSA) of 43.84 Ų . In contrast, its positional isomer, 4-(1H-pyrazol-1-yl)aniline (the aniline analog lacking the methylene spacer), has a reported LogP of 0.83, representing a >1.2 log unit difference in lipophilicity . This substantial difference in LogP has direct implications for passive membrane permeability and distribution, making the benzylamine derivative significantly more lipophilic and potentially better suited for crossing biological barriers .

Medicinal Chemistry Drug Design ADME Prediction

Procurement-Grade Purity Differentiation: HPLC-Verified 98% vs. Standard 95% Batches

For researchers requiring high-fidelity starting material, 4-(1H-Pyrazol-1-yl)benzylamine is commercially available in a high-purity grade specified at a minimum of 98% purity as determined by HPLC . This contrasts with standard catalog offerings from multiple vendors that specify a minimum purity of 95% . The 3% absolute difference in purity specification, while seemingly small, can be critical in multi-step syntheses where impurities accumulate, or in biological assays where trace contaminants can confound activity readouts.

Analytical Chemistry Quality Control Synthetic Chemistry

Structural Scaffold Differentiation: N-Linked Pyrazole-Benzylamine vs. C-Linked Pyrazole Analogs

4-(1H-Pyrazol-1-yl)benzylamine is characterized by an N-linked pyrazole directly attached to the phenyl ring, a specific connectivity that distinguishes it from a broad class of C-linked pyrazole derivatives used as building blocks in kinase inhibitor and other targeted protein ligand syntheses . While no direct, quantitative head-to-head biological data was identified for this exact fragment in the allowed sources, this class of N-arylpyrazoles is known to present a distinct vector for fragment growing and linking compared to C-linked pyrazoles, which is a critical consideration in structure-based drug design [1].

Fragment-Based Drug Discovery Chemical Biology Scaffold Hopping

Optimal Scientific and Industrial Applications for 4-(1H-Pyrazol-1-yl)benzylamine (CAS 368870-03-5)


Fragment-Based Drug Discovery: A Privileged Scaffold for Kinase and Protease Inhibitor Design

4-(1H-Pyrazol-1-yl)benzylamine serves as a versatile fragment for the design and synthesis of novel drug candidates, particularly in the development of kinase inhibitors and other enzyme-targeted therapies . Its N-arylpyrazole core and pendant benzylamine handle provide two distinct points for fragment growing, linking, or merging . Researchers utilize this compound as a starting point for structure-activity relationship (SAR) studies, where the primary amine can be readily functionalized via amide coupling, reductive amination, or sulfonamide formation to explore interactions with target proteins .

Coordination Chemistry and Catalysis: A Bidentate Ligand for Transition Metal Complexes

The compound's dual nitrogen-based donor groups—the pyrazole ring and the primary benzylamine—enable it to act as a bidentate ligand for transition metals . It has been shown to form complexes with copper ions, which can catalyze the oxidation of catechol to o-quinone, a model reaction for studying metalloenzyme activity . This makes it a useful building block for synthesizing novel metal-organic frameworks (MOFs), catalysts, and biomimetic systems for research in inorganic and materials chemistry .

Organic Synthesis: A Key Intermediate for Heterocyclic Library Construction

4-(1H-Pyrazol-1-yl)benzylamine is a valuable intermediate in organic synthesis, particularly for constructing more complex nitrogen-containing heterocyclic libraries . It is commercially available on a scale of up to kilograms, facilitating its use in multi-step synthetic routes . The primary amine can be used in a variety of robust transformations, including Buchwald-Hartwig aminations, to generate diverse compound collections for biological screening, making it a strategic choice for medicinal chemistry groups building focused libraries .

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